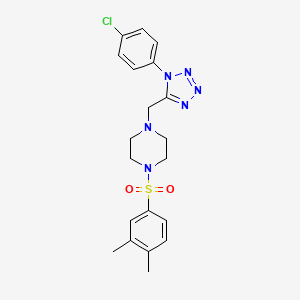
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C20H23ClN6O2S and its molecular weight is 446.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine is a complex organic molecule with potential biological activities that have garnered interest in pharmacological research. The structure includes a tetrazole ring, piperazine moiety, and sulfonyl group, which may contribute to its bioactivity. This article will explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C12H17ClN6O2S
- Molecular Weight : 351.66 g/mol
Structural Features
The compound consists of:
- A tetrazole ring that is known for its ability to mimic biological molecules.
- A piperazine ring , which is often found in pharmacologically active compounds.
- A sulfonyl group , enhancing solubility and potentially influencing receptor interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The tetrazole moiety may interact with various receptors, including G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.
- Enzyme Inhibition : The sulfonyl group may enhance binding affinity to specific enzymes, leading to inhibition of their activity.
- Antimicrobial and Anticancer Properties : Preliminary studies suggest that similar compounds exhibit antimicrobial and anticancer activities through apoptosis induction and cell cycle arrest.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Antitumor Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer) and TK-10 (kidney cancer) cells .
- Neuroprotective Effects : Some derivatives have been studied for their potential neuroprotective properties, particularly in models of neurodegenerative diseases .
Study 1: Anticancer Activity
A study investigated the effects of a related tetrazole derivative on cancer cell lines. The results indicated that the compound induced apoptosis in HT-29 cells with an IC50 value of 10 µM. Mechanistic studies revealed that the compound activated caspase pathways leading to programmed cell death .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related piperazine derivatives. The results showed that these compounds were effective against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus.
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-(3,4-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2S/c1-15-3-8-19(13-16(15)2)30(28,29)26-11-9-25(10-12-26)14-20-22-23-24-27(20)18-6-4-17(21)5-7-18/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZINOHXVZZSNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














